molecular formula C15H13N5S2 B2360992 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2380191-70-6

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2360992
CAS No.: 2380191-70-6
M. Wt: 327.42
InChI Key: ZZJGBXFTAZCMEU-UHFFFAOYSA-N
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Description

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of thiophene, triazole, and benzothiazole moieties in its structure makes it a compound of significant interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common method is the condensation reaction, where thiophene derivatives are synthesized through the Paal–Knorr reaction. This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of such compounds often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene and triazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzothiazole derivatives, such as:

Uniqueness

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine is unique due to its specific combination of thiophene, triazole, and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-10-4-2-5-12-14(10)17-15(22-12)16-8-11-9-20(19-18-11)13-6-3-7-21-13/h2-7,9H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJGBXFTAZCMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CN(N=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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